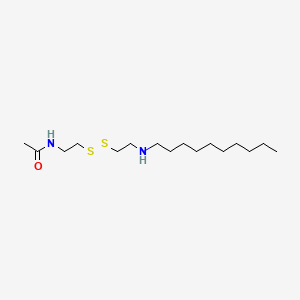
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is an organic compound with the molecular formula C₁₆H₃₄N₂OS₂ This compound features a decylamino group, a dithioether linkage, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide typically involves the following steps:
Formation of the Decylamino Intermediate: The initial step involves the reaction of decylamine with an appropriate alkylating agent to form the decylamino intermediate.
Dithioether Linkage Formation: The decylamino intermediate is then reacted with a disulfide compound to introduce the dithioether linkage.
Acetamide Formation: Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group.
The reaction conditions generally involve moderate temperatures (50-80°C) and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide involves its interaction with molecular targets such as proteins and enzymes. The dithioether linkage can form reversible disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-((2-(Octylamino)ethyl)dithio)ethyl)acetamide
- N-(2-((2-(Hexylamino)ethyl)dithio)ethyl)acetamide
- N-(2-((2-(Dodecylamino)ethyl)dithio)ethyl)acetamide
Uniqueness
N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is unique due to its specific chain length (decyl group) and the presence of both dithioether and acetamide functionalities. This combination provides distinct chemical reactivity and biological activity compared to its analogs with shorter or longer alkyl chains.
Propiedades
Número CAS |
15386-61-5 |
|---|---|
Fórmula molecular |
C16H34N2OS2 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
N-[2-[2-(decylamino)ethyldisulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C16H34N2OS2/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19/h17H,3-15H2,1-2H3,(H,18,19) |
Clave InChI |
OTHPRRZDNZEAPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCSSCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















